1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol
Description
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol is a complex organic compound that features a unique combination of isoquinoline, thiomorpholine, and phenoxy groups
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2S/c26-22(17-25-9-8-20-5-1-2-6-21(20)16-25)18-27-23-7-3-4-19(14-23)15-24-10-12-28-13-11-24/h1-7,14,22,26H,8-13,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEGVHXSFBDDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(COC3=CC=CC(=C3)CN4CCSCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol typically involves multiple steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Thiomorpholine Introduction: The thiomorpholine group can be introduced via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with a halogenated precursor.
Phenoxy Group Attachment: The phenoxy group is typically introduced through an etherification reaction, where a phenol derivative reacts with an appropriate alkyl halide under basic conditions.
Final Coupling: The final step involves coupling the isoquinoline, thiomorpholine, and phenoxy intermediates through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-morpholinyl)propan-2-ol: Similar structure but with a morpholine group instead of thiomorpholine.
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-piperidinyl)propan-2-ol: Contains a piperidine group instead of thiomorpholine.
Uniqueness
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol is unique due to the presence of the thiomorpholine group, which can impart distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
